2-Ethyl-butane-1-thiol
Overview
Description
2-Ethyl-butane-1-thiol is an organic compound with the molecular formula C6H14S. It belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is known for its strong and unpleasant odor, which is typical of many thiols .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-butane-1-thiol can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide.
Thiourea Method: Another method involves the use of thiourea as a nucleophilic sulfur source.
Industrial Production Methods
Industrial production of thiols often relies on the high nucleophilicity of sulfur. The reaction conditions typically involve the use of excess sulfur nucleophile to prevent the formation of by-products such as sulfides .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-butane-1-thiol undergoes several types of chemical reactions:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Alkyl halides and sodium hydrosulfide (NaSH) or thiourea.
Major Products
Oxidation: 2-Ethyl-butane-1-disulfide.
Reduction: this compound.
Substitution: Corresponding sulfides.
Scientific Research Applications
2-Ethyl-butane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-butane-1-thiol involves its reactivity as a nucleophile. The sulfhydryl group (-SH) can form covalent bonds with electrophilic centers in other molecules. This reactivity is crucial in biological systems, where thiols participate in redox reactions and the formation of disulfide bonds . The molecular targets include proteins and enzymes that contain cysteine residues, which can form disulfide bonds with thiols .
Comparison with Similar Compounds
2-Ethyl-butane-1-thiol can be compared with other similar thiols:
3-Methyl-1-butanethiol: This compound has a similar structure but with a methyl group at the third position.
2-Butene-1-thiol: This compound has a double bond in its structure and is also known for its strong odor.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2-ethylbutane-1-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-3-6(4-2)5-7/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOYAIVOCJZXIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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